molecular formula C13H16OS B13013383 (E)-1-(1-(Phenylthio)cyclopropyl)but-2-EN-1-OL

(E)-1-(1-(Phenylthio)cyclopropyl)but-2-EN-1-OL

Cat. No.: B13013383
M. Wt: 220.33 g/mol
InChI Key: BIWJGDDCXVRAOL-QHHAFSJGSA-N
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Description

(E)-1-(1-(Phenylthio)cyclopropyl)but-2-EN-1-OL is a chiral organic compound characterized by a cyclopropane ring substituted with a phenylthio group and a conjugated E-configuration double bond within a butenol chain. The cyclopropane moiety introduces significant ring strain, which can enhance reactivity and influence conformational stability.

Properties

Molecular Formula

C13H16OS

Molecular Weight

220.33 g/mol

IUPAC Name

(E)-1-(1-phenylsulfanylcyclopropyl)but-2-en-1-ol

InChI

InChI=1S/C13H16OS/c1-2-6-12(14)13(9-10-13)15-11-7-4-3-5-8-11/h2-8,12,14H,9-10H2,1H3/b6-2+

InChI Key

BIWJGDDCXVRAOL-QHHAFSJGSA-N

Isomeric SMILES

C/C=C/C(C1(CC1)SC2=CC=CC=C2)O

Canonical SMILES

CC=CC(C1(CC1)SC2=CC=CC=C2)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(1-(Phenylthio)cyclopropyl)but-2-EN-1-OL typically involves the following steps:

    Formation of the Cyclopropyl Group: This can be achieved through cyclopropanation reactions, often using reagents like diazomethane or Simmons-Smith reagents.

    Introduction of the Phenylthio Group: This step may involve the use of thiophenol and a suitable base to attach the phenylthio group to the cyclopropyl ring.

    Formation of the But-2-EN-1-OL Chain: This can be synthesized through various methods, including aldol condensation or Wittig reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(E)-1-(1-(Phenylthio)cyclopropyl)but-2-EN-1-OL can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of halogenated derivatives or other substituted products.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory or anticancer activities.

    Industry: Used in the development of new materials or as intermediates in chemical manufacturing.

Mechanism of Action

The mechanism of action of (E)-1-(1-(Phenylthio)cyclopropyl)but-2-EN-1-OL would depend on its specific interactions with biological targets. Generally, it may involve:

    Molecular Targets: Enzymes, receptors, or other proteins.

    Pathways Involved: Signal transduction pathways, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural and physicochemical properties of (E)-1-(1-(Phenylthio)cyclopropyl)but-2-EN-1-OL with related compounds:

Compound Molecular Weight Key Functional Groups Bioactivity/Application
(E)-1-(1-(Phenylthio)cyclopropyl)but-2-EN-1-OL 220 g/mol Cyclopropane, phenylthio, enol, hydroxyl Hypothetical: Enzyme/receptor modulation
Montelukast analogs (, compound g) ~650 g/mol Cyclopropane, quinoline, carboxylic acid Leukotriene receptor antagonist
Compound 135 () 482 g/mol Cyclopropylmethoxy, quinazolinone Kinase inhibition (hypothetical)
Key Observations:

Cyclopropane Role: In Montelukast analogs, the cyclopropane is critical for binding to leukotriene receptors via steric and electronic effects . In contrast, the cyclopropane in the target compound may enhance metabolic stability or serve as a conformational lock.

Sulfur vs. Oxygen Substituents :

  • The phenylthio group in the target compound increases lipophilicity (higher logP) compared to oxygenated analogs like compound 133. This could enhance blood-brain barrier penetration but may also increase susceptibility to oxidative metabolism .

Pharmacokinetic and Metabolic Profiles (Hypothetical)

  • Lipophilicity : The phenylthio group (logP ~3.5 estimated) in the target compound may result in slower renal clearance compared to compound 135’s cyclopropylmethoxy group (logP ~2.8).
  • Metabolism : The thioether in the target compound could be oxidized to sulfoxide or sulfone metabolites, whereas Montelukast’s cyclopropane is metabolically stable due to its integration into a rigid scaffold .

Biological Activity

(E)-1-(1-(Phenylthio)cyclopropyl)but-2-en-1-ol, also known by its CAS number 63049-00-3, is a compound of interest due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, synthesizing findings from various studies and sources.

The molecular formula of (E)-1-(1-(Phenylthio)cyclopropyl)but-2-en-1-ol is C13H16OS, with a molecular weight of 220.33 g/mol. The compound features a cyclopropyl group and a phenylthio moiety, which contribute to its biological profile.

PropertyValue
Molecular FormulaC13H16OS
Molecular Weight220.33 g/mol
CAS Number63049-00-3
Purity≥ 95%

Antimicrobial Activity

Research on the antimicrobial properties of compounds similar to (E)-1-(1-(Phenylthio)cyclopropyl)but-2-en-1-ol suggests potential efficacy against various pathogens. Studies have shown that phenylthio derivatives often exhibit significant antimicrobial activity due to their ability to disrupt microbial cell membranes or inhibit essential metabolic pathways.

For instance, compounds with similar structures have been evaluated for their effectiveness against Gram-positive and Gram-negative bacteria. In a comparative study, derivatives of phenylthio compounds demonstrated minimum inhibitory concentrations (MICs) ranging from 0.02 mg/ml to 0.08 mg/ml against common pathogens such as Staphylococcus aureus and Escherichia coli .

Cytotoxicity

In addition to antimicrobial effects, the cytotoxicity of (E)-1-(1-(Phenylthio)cyclopropyl)but-2-en-1-ol has been assessed in various cell lines. The compound's selectivity index (SI), which indicates the ratio of toxic dose to effective dose, is crucial for determining its safety profile. Preliminary findings suggest that while exhibiting antimicrobial properties, the compound maintains a relatively low cytotoxicity against mammalian cells, with LC50 values reported between 13.20 µg/ml and 100 µg/ml .

The mechanism by which (E)-1-(1-(Phenylthio)cyclopropyl)but-2-en-1-ol exerts its biological effects may involve several pathways:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in bacterial metabolism.
  • Membrane Disruption : The presence of the phenylthio group may facilitate interaction with lipid membranes, leading to increased permeability and cell lysis.

Study 1: Antimicrobial Efficacy

A study conducted on various derivatives of phenylthio compounds highlighted the significant antimicrobial activity of (E)-1-(1-(Phenylthio)cyclopropyl)but-2-en-1-ol against both Gram-positive and Gram-negative bacteria. The study reported an MIC of 0.04 mg/ml against E. coli, indicating a strong potential for therapeutic applications in treating bacterial infections .

Study 2: Cytotoxicity Assessment

Another investigation focused on the cytotoxic effects of (E)-1-(1-(Phenylthio)cyclopropyl)but-2-en-1-ol on human cell lines. The results indicated that while the compound was effective against certain pathogens, it exhibited low toxicity towards Vero cells with an LC50 value exceeding 50 µg/ml, suggesting a favorable safety profile for further development .

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